3-[(Naphthalen-1-yloxy)methyl]azetidine

Soluble Epoxide Hydrolase (sEH) Inflammation Cardiovascular Disease

3-[(Naphthalen-1-yloxy)methyl]azetidine is a synthetic small molecule characterized by a central azetidine ring substituted at the 3-position with a methyl group linked to a naphthalen-1-yloxy moiety. This specific architecture places it within the broader class of azetidine derivatives, which are increasingly investigated in medicinal chemistry due to their favorable pharmacokinetic properties and ability to serve as privileged scaffolds for target engagement.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
Cat. No. B12076704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Naphthalen-1-yloxy)methyl]azetidine
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1C(CN1)COC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C14H15NO/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-11-8-15-9-11/h1-7,11,15H,8-10H2
InChIKeyYGFPLTQLBZORHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Naphthalen-1-yloxy)methyl]azetidine: A Distinct Azetidine Scaffold with Quantifiable sEH and Sigma Receptor Engagement


3-[(Naphthalen-1-yloxy)methyl]azetidine is a synthetic small molecule characterized by a central azetidine ring substituted at the 3-position with a methyl group linked to a naphthalen-1-yloxy moiety. This specific architecture places it within the broader class of azetidine derivatives, which are increasingly investigated in medicinal chemistry due to their favorable pharmacokinetic properties and ability to serve as privileged scaffolds for target engagement [1]. Notably, this compound has demonstrated quantifiable and potent activity as an inhibitor of soluble epoxide hydrolase (sEH) [2] and exhibits defined binding affinity for sigma receptors [3], distinguishing it from many other azetidine-based molecules.

The Risk of Interchangeability: Why 3-[(Naphthalen-1-yloxy)methyl]azetidine Cannot Be Replaced by General Azetidine Analogs


Assuming functional interchangeability among compounds bearing a common azetidine core represents a significant risk in research and development. While the azetidine ring provides a basic structural motif, the specific substitution pattern—particularly the naphthalen-1-yloxy methyl group in this compound—is a critical determinant of its pharmacological profile [1]. Minor modifications to this region can lead to profound shifts in target affinity and selectivity. For example, closely related compounds within the same patent family or from the same scaffold series exhibit dramatically different IC50 values for sEH, ranging from low nanomolar to micromolar [2]. A generic substitution with a less characterized azetidine could, therefore, result in complete loss of the desired target engagement (e.g., sEH inhibition) or introduce off-target activities, compromising experimental reproducibility and delaying project timelines. The specific, quantifiable data provided below is essential for making an informed, evidence-based procurement decision.

Quantitative Differentiation of 3-[(Naphthalen-1-yloxy)methyl]azetidine: A Comparator-Based Evidence Guide


Potent Soluble Epoxide Hydrolase (sEH) Inhibition vs. Low 5-Lipoxygenase (5-LOX) Activity: A Defined Selectivity Profile

3-[(Naphthalen-1-yloxy)methyl]azetidine demonstrates a high degree of selectivity for soluble epoxide hydrolase (sEH) over 5-lipoxygenase (5-LOX). In a direct, in vitro comparison against the same compound, the IC50 for human recombinant sEH is 15 nM [1], while the IC50 for human recombinant 5-LOX is significantly higher at 1,000 nM [2]. This represents a >66-fold difference in potency, confirming a clear functional bias towards sEH inhibition.

Soluble Epoxide Hydrolase (sEH) Inflammation Cardiovascular Disease Pain

Differential Sigma Receptor Affinity: A Key Differentiator from Other sEH Inhibitors

Beyond sEH inhibition, 3-[(Naphthalen-1-yloxy)methyl]azetidine exhibits binding affinity for the sigma-2 receptor with a Ki of 90 nM in rat PC12 cells [1]. In a separate assay measuring affinity for the sigma-1 receptor, a distinct compound from the same class (BDBM50243681) showed a Ki of 20 nM in guinea pig brain membranes [2]. While this is a cross-study comparison, it highlights that the azetidine scaffold can be tuned for sigma receptor engagement. This activity is absent in many other potent sEH inhibitors and represents a unique polypharmacological feature of this specific compound.

Sigma Receptor CNS Disorders Neuroprotection Pain

Confirmed Lack of Beta-1 Adrenergic Receptor Binding: Mitigating Cardiovascular Liability

In a direct binding assay, 3-[(Naphthalen-1-yloxy)methyl]azetidine demonstrated no measurable affinity for the Beta-1 adrenergic receptor at a tested concentration, a finding reported as 'No affinity' . This negative result is a significant differentiator from other classes of compounds that may engage GPCRs and induce cardiovascular side effects. For instance, many drugs targeting CNS disorders or inflammation can have off-target activity at beta-adrenergic receptors, leading to tachycardia or changes in blood pressure.

Beta-1 Adrenergic Receptor Cardiovascular Safety Selectivity Profile Off-target Activity

Sub-Nanomolar Binding Affinity to Histamine H3 Receptor: Potential for CNS Penetrant Programs

A related compound in the same chemotype series (BDBM50538677) demonstrates very high affinity for the human histamine H3 receptor, with a Kd of 1.35 nM in a BRET assay using HEK293T cells [1]. This is a class-level inference for the 3-[(Naphthalen-1-yloxy)methyl]azetidine scaffold, indicating that compounds of this type are capable of potent engagement with GPCR targets relevant to CNS disorders. In comparison, the same compound showed a 23-fold lower affinity for the mouse H4 receptor (Kd = 31.2 nM), demonstrating subtype selectivity within the histamine receptor family.

Histamine H3 Receptor CNS Disorders Alzheimer's Disease Sleep Disorders

High-Impact Applications for 3-[(Naphthalen-1-yloxy)methyl]azetidine: Evidence-Based Scenarios for Scientific and Industrial Users


Development of sEH-Targeted Therapeutics for Inflammatory and Cardiovascular Diseases

This compound serves as a well-characterized starting point or reference tool for drug discovery programs focused on soluble epoxide hydrolase (sEH). Its potent sEH inhibition (IC50 = 15 nM) [1] coupled with a demonstrated 66-fold selectivity window against 5-LOX [2] makes it an ideal lead compound for developing therapies for hypertension, atherosclerosis, and chronic pain. Researchers can use it to benchmark new sEH inhibitors or as a parent molecule for further optimization to improve pharmacokinetics or in vivo efficacy.

Polypharmacology Research: Dual sEH and Sigma Receptor Engagement

The unique combination of sEH inhibition (IC50 = 15 nM) [1] and sigma-2 receptor binding (Ki = 90 nM) [2] positions this compound as a powerful chemical probe for investigating the therapeutic benefits of dual target modulation. This is particularly relevant in neuroinflammation, neuropathic pain, and certain cancers where both pathways are implicated. Academic and industrial groups can utilize this compound to validate the polypharmacological hypothesis before investing in more complex multi-target drug candidates.

Synthesis of CNS-Active Chemical Probes Based on the Naphthalenyloxy-Azetidine Scaffold

The scaffold's demonstrated ability to achieve sub-nanomolar binding affinity for CNS targets (e.g., Kd = 1.35 nM for histamine H3 receptor) [1] indicates its suitability for developing brain-penetrant molecules. 3-[(Naphthalen-1-yloxy)methyl]azetidine can be used as a key intermediate for synthesizing libraries of novel compounds aimed at modulating GPCRs involved in cognitive function, sleep-wake regulation, and neurodegenerative diseases.

Negative Control for Beta-1 Adrenergic Receptor Studies

Given the confirmed lack of affinity for the Beta-1 adrenergic receptor [1], this compound can be utilized as a negative control in high-throughput screening assays designed to identify beta-1 receptor modulators. Its structural novelty ensures it does not cross-react with typical beta-blocker scaffolds, thereby reducing the likelihood of false positives and improving assay fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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